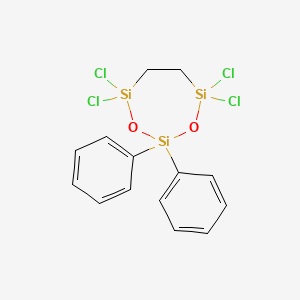![molecular formula C21H26N2O2 B14194767 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one CAS No. 918479-64-8](/img/structure/B14194767.png)
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and a phenylpropyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one typically involves a multi-step process. One common method includes the reaction of phenoxyacetic acid with 1-(3-phenylpropyl)piperazine in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance reaction rates and yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated reagents like bromoethane or chloroacetyl chloride.
Major Products Formed
Oxidation: Phenoxy acids.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. Additionally, the phenoxy group can enhance the compound’s binding affinity to certain enzymes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxy-1-[4-(3-phenoxybenzyl)-1-piperazinyl]ethanone: Similar structure but with a phenoxybenzyl group instead of a phenylpropyl group.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains a methylpiperazine moiety instead of a phenylpropyl group.
Uniqueness
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and phenylpropyl groups enhances its versatility in various applications, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
918479-64-8 |
|---|---|
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c24-21(18-25-20-11-5-2-6-12-20)23-16-14-22(15-17-23)13-7-10-19-8-3-1-4-9-19/h1-6,8-9,11-12H,7,10,13-18H2 |
Clé InChI |
NBFPAOCXBUOGNH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


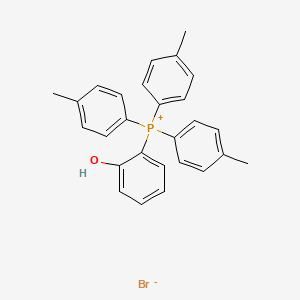
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
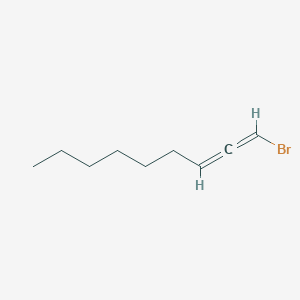
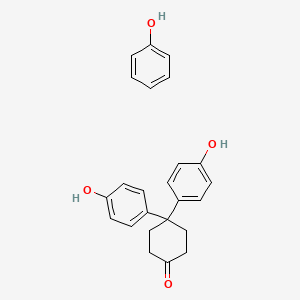
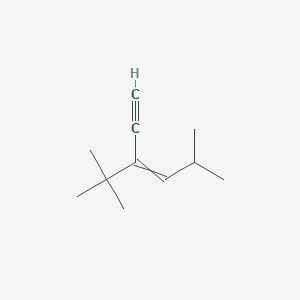
![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
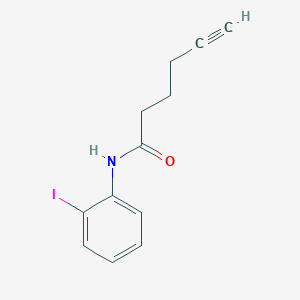


![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)
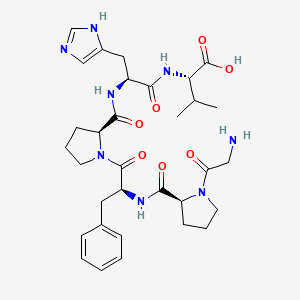
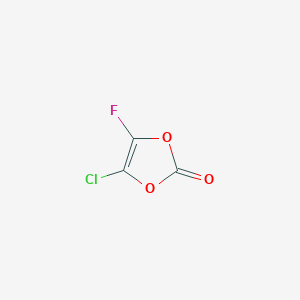
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
